3-Chloro-5-(cyanomethyl)benzenesulfonyl chloride
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Overview
Description
3-Chloro-5-(cyanomethyl)benzenesulfonyl chloride is an organosulfur compound with the molecular formula C8H5Cl2NO2S. This compound is characterized by the presence of a sulfonyl chloride group, a chloro substituent, and a cyanomethyl group attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-5-(cyanomethyl)benzenesulfonyl chloride typically involves the chlorination of 3-cyano-5-methylbenzenesulfonyl chloride. The reaction is carried out under controlled conditions using chlorinating agents such as thionyl chloride or phosphorus pentachloride. The reaction is usually performed in an inert solvent like dichloromethane or chloroform at low temperatures to prevent side reactions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified through distillation or recrystallization techniques .
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-5-(cyanomethyl)benzenesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamides, sulfonates, or sulfonothioates.
Reduction Reactions: The compound can be reduced to form corresponding sulfonyl derivatives using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Oxidation of the cyanomethyl group can yield carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles (amines, alcohols, thiols), solvents (dichloromethane, chloroform), mild temperatures.
Reduction: Reducing agents (lithium aluminum hydride), solvents (ether, tetrahydrofuran), low temperatures.
Oxidation: Oxidizing agents (potassium permanganate, chromium trioxide), solvents (water, acetic acid), moderate temperatures.
Major Products:
Sulfonamides: Formed by reaction with amines.
Sulfonates: Formed by reaction with alcohols.
Sulfonothioates: Formed by reaction with thiols.
Carboxylic Acids: Formed by oxidation of the cyanomethyl group.
Scientific Research Applications
3-Chloro-5-(cyanomethyl)benzenesulfonyl chloride has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce sulfonyl chloride groups into molecules.
Biology: Employed in the synthesis of biologically active compounds, including potential pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 3-Chloro-5-(cyanomethyl)benzenesulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows the compound to form covalent bonds with nucleophiles, leading to the formation of sulfonamide, sulfonate, or sulfonothioate derivatives . The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.
Comparison with Similar Compounds
Benzenesulfonyl Chloride: Lacks the chloro and cyanomethyl substituents, making it less reactive in certain reactions.
3-Chloro-5-(methoxymethyl)benzenesulfonyl Chloride: Contains a methoxymethyl group instead of a cyanomethyl group, leading to different reactivity and applications.
3-Bromo-5-(trifluoromethyl)benzenesulfonyl Chloride: Contains a bromo and trifluoromethyl group, which alters its chemical properties and reactivity.
Uniqueness: 3-Chloro-5-(cyanomethyl)benzenesulfonyl chloride is unique due to the presence of both chloro and cyanomethyl groups, which enhance its reactivity and versatility in chemical synthesis. This compound’s ability to undergo a wide range of reactions makes it valuable in various scientific and industrial applications .
Properties
Molecular Formula |
C8H5Cl2NO2S |
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Molecular Weight |
250.10 g/mol |
IUPAC Name |
3-chloro-5-(cyanomethyl)benzenesulfonyl chloride |
InChI |
InChI=1S/C8H5Cl2NO2S/c9-7-3-6(1-2-11)4-8(5-7)14(10,12)13/h3-5H,1H2 |
InChI Key |
DXCAKYGFYMPVDF-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1S(=O)(=O)Cl)Cl)CC#N |
Origin of Product |
United States |
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